
5-Methyl-3H-pyrrolizin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FM381 ist ein potenter, kovalenter, reversibler Inhibitor der Januskinase 3 (JAK3). Es zielt auf den einzigartigen Cysteinrest an Position 909 in JAK3 ab und zeigt eine hohe Selektivität gegenüber anderen Januskinasen wie JAK1, JAK2 und TYK2 . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um den JAK-STAT-Signalweg zu untersuchen, der für verschiedene zelluläre Prozesse wie Immunantwort und Zellwachstum von entscheidender Bedeutung ist .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von FM381 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung der Kernstruktur durch Cyclisierungsreaktionen, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschten Substituenten einzuführen . Das Endprodukt wird unter Verwendung chromatographischer Techniken gereinigt, um eine hohe Reinheit zu erreichen.
Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für FM381 nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren. Dies umfasst die Optimierung von Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren, um eine hohe Ausbeute und Reinheit im größeren Maßstab zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of FM381 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the desired substituents . The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods: While specific industrial production methods for FM381 are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity on a larger scale .
Analyse Chemischer Reaktionen
Arten von Reaktionen: FM381 unterliegt hauptsächlich kovalenten Bindungsreaktionen mit seinem Zielenzym JAK3. Dies beinhaltet die Bildung einer reversiblen kovalenten Bindung mit dem Cysteinrest an Position 909 .
Häufige Reagenzien und Bedingungen: Die Reaktionen mit FM381 erfordern typischerweise milde Bedingungen, einschließlich neutralem pH-Wert und Umgebungstemperatur. Zu den gängigen Reagenzien gehören Dimethylsulfoxid (DMSO) als Lösungsmittel und verschiedene chromatographische Materialien zur Reinigung .
Hauptprodukte: Das Hauptprodukt der Reaktion zwischen FM381 und JAK3 ist ein kovalent modifiziertes JAK3-Enzym, das zur Hemmung seiner Kinaseaktivität führt .
Wissenschaftliche Forschungsanwendungen
FM381 wird in der wissenschaftlichen Forschung ausgiebig zur Untersuchung des JAK-STAT-Signalwegs verwendet. Dieser Weg ist an verschiedenen zellulären Prozessen beteiligt, darunter Immunantwort, Zellwachstum und Differenzierung . Durch die Hemmung von JAK3 hilft FM381 Forschern, die Rolle dieser Kinase in verschiedenen biologischen Kontexten zu verstehen. Es wird auch bei der Entwicklung potenzieller Therapeutika für Krankheiten wie Autoimmunerkrankungen und Krebs verwendet .
Wirkmechanismus
FM381 entfaltet seine Wirkung durch kovalente Bindung an den Cysteinrest an Position 909 in JAK3. Diese Bindung hemmt die Kinaseaktivität von JAK3 und verhindert die Phosphorylierung von nachgeschalteten Signalmolekülen im JAK-STAT-Signalweg . Diese Hemmung stört die Signalkaskade und führt zu veränderten zellulären Reaktionen .
Wirkmechanismus
FM381 exerts its effects by covalently binding to the cysteine residue at position 909 in JAK3. This binding inhibits the kinase activity of JAK3, preventing the phosphorylation of downstream signaling molecules in the JAK-STAT pathway . This inhibition disrupts the signaling cascade, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Tofacitinib: Ein JAK1- und JAK3-Inhibitor mit geringerer Selektivität im Vergleich zu FM381 .
- Ruxolitinib: Ein JAK1- und JAK2-Inhibitor, der zur Behandlung von Myelofibrose eingesetzt wird .
- Baricitinib: Ein JAK1- und JAK2-Inhibitor, der bei rheumatoider Arthritis eingesetzt wird .
Einzigartigkeit von FM381: FM381 ist aufgrund seiner hohen Selektivität für JAK3 gegenüber anderen Januskinasen einzigartig. Diese Selektivität ist auf seinen kovalenten Bindungsmechanismus zurückzuführen, der auf den einzigartigen Cysteinrest an Position 909 in JAK3 abzielt . Dies macht FM381 zu einem wertvollen Werkzeug, um JAK3-spezifische Funktionen zu untersuchen und gezielte Therapien zu entwickeln .
Eigenschaften
CAS-Nummer |
195613-96-8 |
|---|---|
Molekularformel |
C8H7NO |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
5-methylpyrrolizin-3-one |
InChI |
InChI=1S/C8H7NO/c1-6-2-3-7-4-5-8(10)9(6)7/h2-5H,1H3 |
InChI-Schlüssel |
CHUQWNQKTNSSPC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C2N1C(=O)C=C2 |
Kanonische SMILES |
CC1=CC=C2N1C(=O)C=C2 |
Synonyme |
3H-Pyrrolizin-3-one,5-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


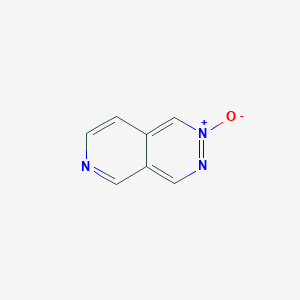


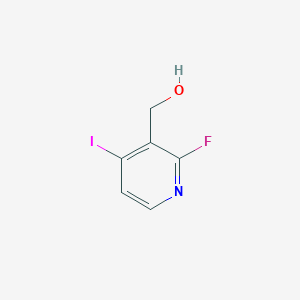
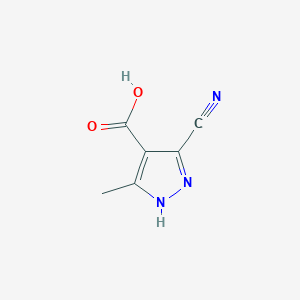

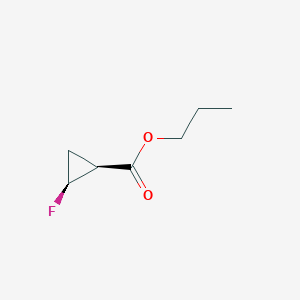



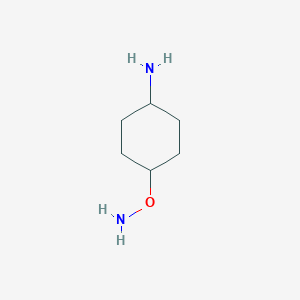
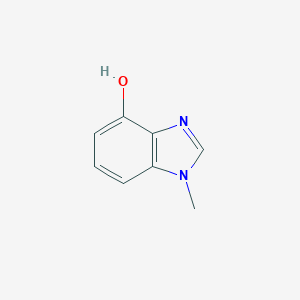

![Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-](/img/structure/B69113.png)
